2,4-dimethoxy-N-(2-pyridinyl)benzamide
Description
2,4-Dimethoxy-N-(2-pyridinyl)benzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzene core linked via an amide bond to a 2-pyridinyl group. This compound serves as a scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural flexibility allows for modifications at both the methoxy-substituted benzene ring and the pyridinyl moiety, enabling exploration of structure-activity relationships (SAR) .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2,4-dimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-10-6-7-11(12(9-10)19-2)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
MZZTWEZESLNONY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns on the Benzamide Core
Key Variations :
- Methoxy Group Positioning :
- 3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (Binding Energy: -8.57 kcal/mol) exhibits stronger binding to FGFR-1 compared to analogs with 2,4-dimethoxy configurations, likely due to optimized hydrogen bonding with residues like Glu A:562 and Ala A:564 .
- 2,4-Dimethoxy analogs (e.g., 2,4-dimethoxy-N-(2-naphthyl)benzamide) prioritize lipophilicity (molecular weight: 307.34 g/mol) over polar interactions, favoring membrane permeability .
Table 1: Impact of Methoxy Positioning on Binding Affinity
Heterocyclic Amine Modifications
Pyridinyl vs. Other Heterocycles :
- 2-Pyridinyl Group: Present in the parent compound, this group may engage in π-π stacking or hydrogen bonding with biological targets, as seen in A3 adenosine receptor ligands like VUF 8504 (4-methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide) .
- 2,4-Dimethoxy-N-[5(6)-nitrobenzimidazol-2-yl]benzamide (MW: 324.39 g/mol) demonstrates antiproliferative activity, attributed to the benzimidazole moiety’s planar structure intercalating with DNA .
Pyrimidine/Naphthyl Substitutions :
Functional Group Additions and Their Effects
- Sulfonyl and Thiophene Modifications :
- Oxygenated Side Chains :
Table 2: Molecular Weights and Key Modifications
| Compound | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|
| 2,4-Dimethoxy-N-(2-pyridinyl)benzamide | ~259* | 2-Pyridinyl |
| 2,4-Dimethoxy-N-(5-nitrothiazol-2-yl)benzamide | ~324 | Nitrothiazole |
| 2,4-Dimethoxy-N-(2-naphthyl)benzamide | 307.34 | Naphthyl |
| 3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide | N/A | Pyrazolyl, 3,4-methoxy |
*Calculated based on molecular formula C14H14N2O3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
